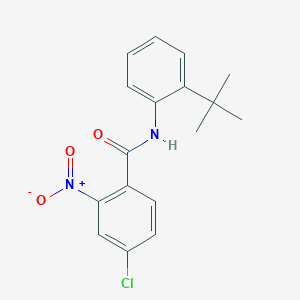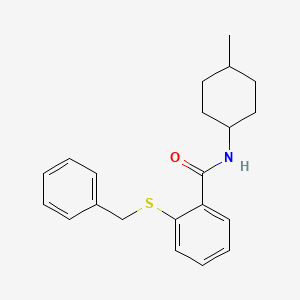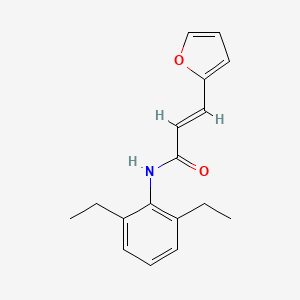
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with a chlorine and a nitro group. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by a coupling reaction with 2-tert-butylphenylamine. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the coupling reaction .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-(2-tert-butylphenyl)-4-chloro-2-aminobenzamide.
Reduction: Formation of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzylamine.
Substitution: Formation of N-(2-tert-butylphenyl)-4-methoxy-2-nitrobenzamide.
Scientific Research Applications
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butylphenyl)-4-chloro-2-aminobenzamide
- N-(2-tert-butylphenyl)-4-methoxy-2-nitrobenzamide
- N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzylamine
Uniqueness
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and stability. The presence of both a nitro and a chlorine group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-17(2,3)13-6-4-5-7-14(13)19-16(21)12-9-8-11(18)10-15(12)20(22)23/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVOTJGXBMPUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,2-bis(3-methylphenyl)cyclopropane-1-carbohydrazide](/img/structure/B5693305.png)



![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)
![5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B5693322.png)



![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![7-(DIFLUOROMETHYL)-5-METHYL-N-{4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5693368.png)

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE](/img/structure/B5693383.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)
